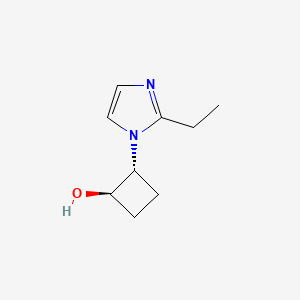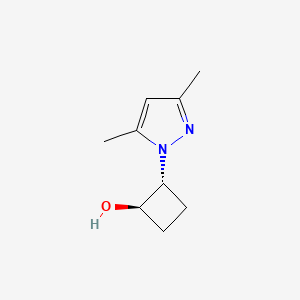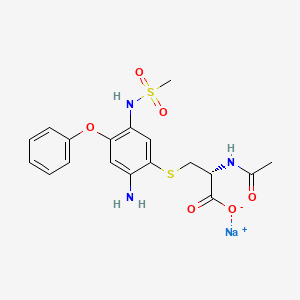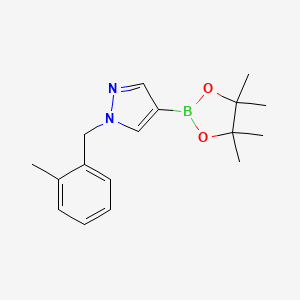![molecular formula C15H16N4 B1485450 5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 2047363-87-9](/img/structure/B1485450.png)
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Overview
Description
“5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms . They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make 1,2,3-triazoles and their derivatives immensely potential to significantly advance medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,3-triazoles often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” can be analyzed using different spectral techniques . These techniques include 1H NMR, 13C NMR, and APT spectrum .Chemical Reactions Analysis
The chemical reactions involving “5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” can be analyzed using IR spectroscopy . The IR spectrum can provide information about the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” can be analyzed using various techniques such as 1H NMR, 13C NMR, and APT spectrum . These techniques can provide information about the chemical shifts of the protons and carbons in the compound .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,3-triazole moiety, such as the one , have been extensively studied for their antimicrobial properties. They have shown efficacy against a range of bacterial and fungal pathogens. For instance, derivatives of 1,2,3-triazoles have demonstrated promising antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The structural motif of 1,2,3-triazoles is also present in various anticancer agents. The triazole ring system can interact with biological targets in cancer cells, leading to the development of potential chemotherapeutic agents. This interaction is crucial in the synthesis of new drugs aimed at combating different types of cancer .
Anti-inflammatory and Analgesic Effects
Research has indicated that triazole derivatives can exhibit significant anti-inflammatory and analgesic effects. These properties make them valuable in the design of new medications for treating conditions associated with inflammation and pain .
Antiviral Applications
The triazole core structure is a key component in several antiviral drugs. Its ability to inhibit viral replication makes it an important scaffold for the development of new antiviral therapies, especially in the face of emerging viral diseases .
Enzyme Inhibition
Triazole derivatives have been found to inhibit various enzymes, which are potential targets for treating diseases like Alzheimer’s and certain cancers. The inhibition of these enzymes can lead to the development of drugs that modulate biological pathways involved in disease progression .
Antitubercular Agents
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, triazole compounds have been explored for their antitubercular activity. They offer a promising avenue for the development of new treatments against tuberculosis .
Antioxidant Properties
The antioxidant capacity of triazole derivatives is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various chronic diseases. Triazole compounds could contribute to the development of antioxidant therapies .
Cardiovascular Therapeutics
Some triazole derivatives have been utilized in the treatment of cardiovascular disorders. Their pharmacological activities in this domain include acting as inverse agonists for certain receptors, which can be beneficial in managing heart-related conditions .
properties
IUPAC Name |
5-benzyl-1-prop-2-ynyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-2-9-19-15-8-10-18(12-14(15)16-17-19)11-13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTLGEFLGLJKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(CN(CC2)CC3=CC=CC=C3)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485368.png)
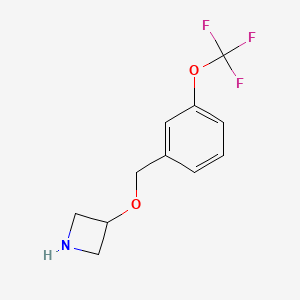

![2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B1485372.png)
![(2E)-3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485373.png)
![1-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485374.png)

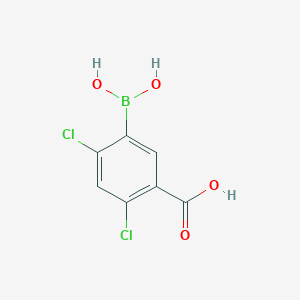
![4-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485382.png)
